molecular formula C23H26N2O6 B15103160 Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate

Cat. No.: B15103160
M. Wt: 426.5 g/mol
InChI Key: ACFQTYKEPZAXKI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzofuran-derived moiety. The benzofuran ring is further functionalized with a 5-hydroxyl group and a furan-2-ylcarbonyl substituent at the 3-position.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl 4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(28)25-10-8-24(9-11-25)13-15-17(26)6-7-18-20(15)16(14-30-18)21(27)19-5-4-12-29-19/h4-7,12,14,26H,8-11,13H2,1-3H3

InChI Key

ACFQTYKEPZAXKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF and POCl3.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a base.

    Tert-butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperazine moieties are known to interact with various biological macromolecules, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl piperazine-1-carboxylate scaffold is common in medicinal chemistry. Key analogs include:

Isoxazole-Pyrimidine Derivatives (6d, 6e, 6f)
  • Structure : These compounds (e.g., tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate) feature isoxazole-thio-pyrimidine substituents.
  • Physical Properties : Melting points range from 85–143°C, with yields of 52–60% in synthesis .
  • Bioactivity : Act as histone deacetylase (HDAC) inhibitors in breast cancer cells .
Oxazolidinone Derivatives (1a, 1b)
  • Structure : tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate.
  • Stability : Degraded in simulated gastric fluid (SGF), limiting oral bioavailability .
Oxadiazole-Pyridyl Derivatives (42a, 43a, 44a)
  • Structure : Piperazine-linked oxadiazole-pyridyl groups (e.g., tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate).
  • Bioactivity: Inhibitors of the E.
Target Compound
  • Unique Features: The 5-hydroxybenzofuran-furanoyl group distinguishes it from analogs.

Comparative Data Table

Compound Name/ID Key Substituents Melting Point (°C) Yield (%) Stability in SGF Bioactivity
Target Compound 5-Hydroxybenzofuran-furanoyl N/A N/A Likely moderate Potential HDAC inhibition
6d (Ev5,9) Isoxazole-pyrimidine 120–122 55 Stable HDAC inhibition
1a (Ev2) Oxazolidinone-fluorophenyl N/A N/A Unstable (degrades) Antimicrobial
42a (Ev13) Oxadiazole-pyridyl N/A N/A Stable Efflux pump inhibition

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring , which is known for its pharmacological versatility.
  • A furan-2-ylcarbonyl moiety, contributing to its potential interactions with biological targets.
  • A benzofuran segment, which is associated with various biological activities.
  • Antioxidant Activity : Research indicates that compounds containing furan and benzofuran structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the benzofuran moiety is particularly noted for its antitumor potential.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, which are critical in chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AntitumorInhibits proliferation of cancer cells
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of related compounds, derivatives similar to Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application in oncology.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory properties of benzofuran derivatives. The study demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro, indicating its effectiveness in reducing inflammation.

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